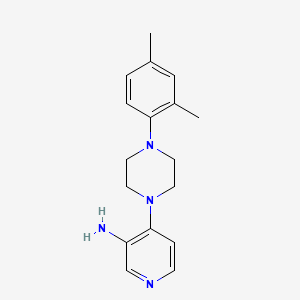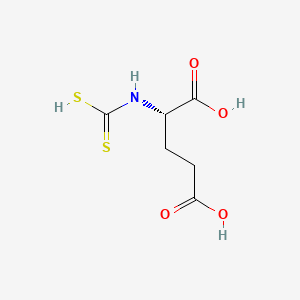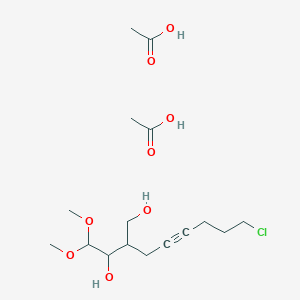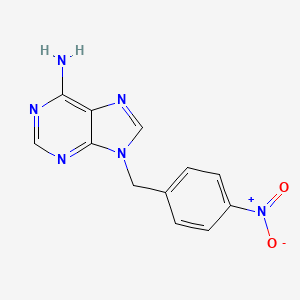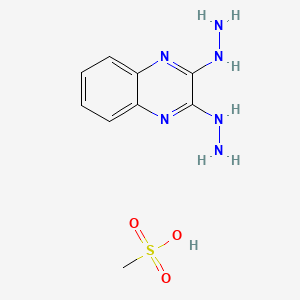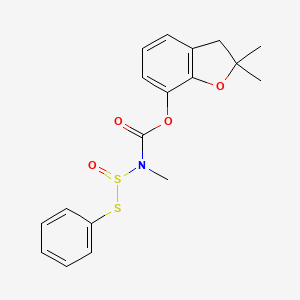
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is a derivative of benzofuran and is characterized by its unique structural features, which include a benzofuran ring, a methylcarbamate group, and a phenylthio sulfinyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is then reacted with methyl isocyanate to form the methylcarbamate derivative . The phenylthio sulfinyl group is introduced through a subsequent reaction with phenylthiol and an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize the formation of by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve high efficiency and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be further oxidized to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide under mild conditions.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 7-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Brominated or nitrated benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbofuran: 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate, used as an insecticide.
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: A precursor in the synthesis of the target compound.
Uniqueness
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate is unique due to the presence of the phenylthio sulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for research and industrial applications .
Eigenschaften
CAS-Nummer |
77267-56-2 |
|---|---|
Molekularformel |
C18H19NO4S2 |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-phenylsulfanylsulfinylcarbamate |
InChI |
InChI=1S/C18H19NO4S2/c1-18(2)12-13-8-7-11-15(16(13)23-18)22-17(20)19(3)25(21)24-14-9-5-4-6-10-14/h4-11H,12H2,1-3H3 |
InChI-Schlüssel |
BXBLSVRYLBQPKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)S(=O)SC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


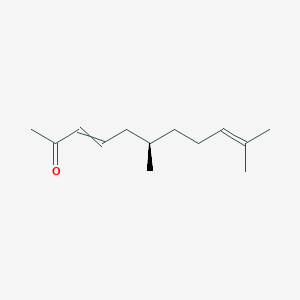
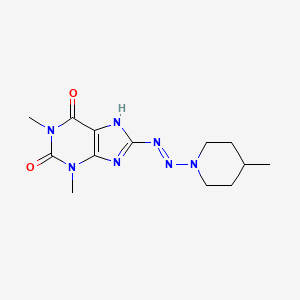
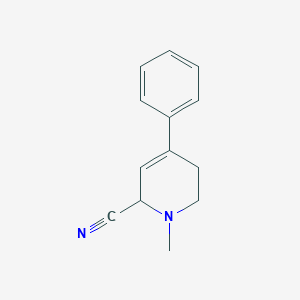
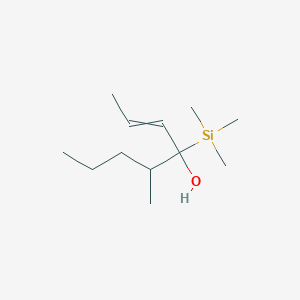
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
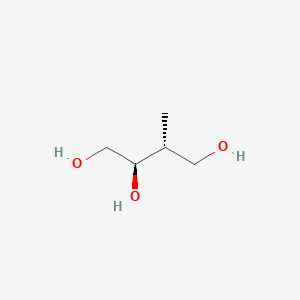

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
